molecular formula C11H19NO4 B1379050 Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate CAS No. 1803584-88-4

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B1379050
CAS No.: 1803584-88-4
M. Wt: 229.27 g/mol
InChI Key: XAIXKICCDVTSDD-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a formyl group and a methoxy group, along with a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its reactivity and functional groups.

Mechanism of Action

Action Environment

The action, efficacy, and stability of Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is applied .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of electrons or functional groups. Additionally, this compound can act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of the enzymes it interacts with.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . Furthermore, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. Additionally, this compound can activate certain signaling pathways by binding to receptors or other signaling molecules, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular stress and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The effects of this compound on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate its distribution within the cytoplasm and other cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a formylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a methoxy group on the pyrrolidine ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIXKICCDVTSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
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Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
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Reactant of Route 6
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